Cumi-101

Beschreibung

Eigenschaften

CAS-Nummer |

179756-61-7 |

|---|---|

Molekularformel |

C19H27N5O3 |

Molekulargewicht |

373.4 g/mol |

IUPAC-Name |

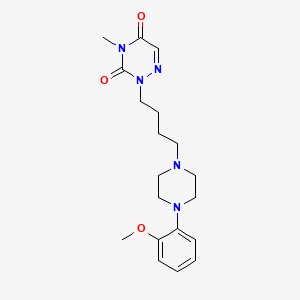

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C19H27N5O3/c1-21-18(25)15-20-24(19(21)26)10-6-5-9-22-11-13-23(14-12-22)16-7-3-4-8-17(16)27-2/h3-4,7-8,15H,5-6,9-14H2,1-2H3 |

InChI-Schlüssel |

MEKSQRMXWZHFIP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

179756-61-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CUMI-101; CUMI 101; CUMI101; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Radioligand [11C]CUMI-101: A Technical Whitepaper on its Discovery, Development, and Recharacterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed as a promising agonist for in vivo imaging of the serotonin 1A (5-HT1A) receptor with Positron Emission Tomography (PET), [11C]CUMI-101 has undergone a significant re-evaluation of its pharmacological profile. This technical guide provides a comprehensive overview of the discovery and development of [11C]this compound, with a focus on the pivotal studies that redefined its functional activity and characterized its binding properties. This document summarizes key quantitative data, presents detailed experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows. The findings reveal that, contrary to its initial characterization, [11C]this compound behaves as a potent 5-HT1A receptor antagonist in the primate brain. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, a factor that critically impacts its utility as a specific radioligand for 5-HT1A receptor imaging.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in the pathophysiology of numerous neuropsychiatric disorders, including depression and anxiety. PET imaging of 5-HT1A receptors is a valuable tool for understanding these conditions and for the development of novel therapeutics. An agonist radioligand is of particular interest as it could potentially differentiate between the high- and low-affinity states of the receptor, offering insights into receptor functionality. [11C]this compound was developed to meet this need. This whitepaper details the journey of [11C]this compound from a promising agonist candidate to its recharacterization as an antagonist with notable off-target binding, providing researchers with the critical technical details of its evaluation.

Pharmacological Profile

Initial Characterization as a 5-HT1A Agonist

[11C]this compound was initially synthesized and evaluated as a potential 5-HT1A receptor agonist. Early studies in non-human primates showed promising characteristics for a PET radioligand.

Recharacterization as a 5-HT1A Antagonist

Subsequent, more detailed investigations into the functional properties of this compound revealed a different pharmacological profile in the primate brain. A key study demonstrated that this compound did not stimulate G-protein coupling in the manner of an agonist but instead acted as a potent antagonist.

Off-Target Binding: α1-Adrenoceptor Cross-Reactivity

A significant finding in the development of [11C]this compound was its cross-reactivity with α1-adrenoceptors. This off-target binding is particularly prominent in certain brain regions, which complicates the interpretation of PET imaging data and limits the utility of [11C]this compound as a specific 5-HT1A receptor radioligand.

Quantitative Data

Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound

| Species | Brain Region | Cross-Reactivity (%) |

| Rat | Thalamus | 45% |

| Rat | Neocortex | 42% |

| Monkey | Thalamus | 50% |

| Monkey | Neocortex | 12% |

| Human | Thalamus | 43% |

| Human | Neocortex | 10% |

Data from in vitro homogenate binding studies.[1]

Table 2: In Vivo Receptor Occupancy of [11C]this compound in Baboons Following Pharmacological Challenge

| Challenging Agent | Dose | Average Occupancy (%) |

| Citalopram | 2 mg/kg | 15.0% |

| Citalopram | 4 mg/kg | 30.4% |

| Fenfluramine | 2.5 mg/kg | 23.7% |

| WAY-100635 | 0.5 mg/kg | 87% |

| 8-OH-DPAT | 2 mg/kg | 76% |

Data from PET imaging studies in Papio anubis.[2][3]

Experimental Protocols

[35S]GTPγS Binding Assay for Functional Activity

This assay was employed to determine whether this compound acts as an agonist or antagonist at the 5-HT1A receptor by measuring its effect on G-protein activation.

-

Objective: To assess the ability of this compound to stimulate [35S]GTPγS binding to G-proteins, indicative of agonist activity, or to inhibit agonist-stimulated binding, indicative of antagonist activity.

-

Materials:

-

Primate brain tissue homogenates (e.g., hippocampus).

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GTPγS assay buffer.

-

8-OH-DPAT (a known potent 5-HT1A receptor agonist).

-

This compound.

-

WAY-100635 (a known potent 5-HT1A receptor antagonist).

-

Scintillation counter.

-

-

Procedure:

-

Brain tissue homogenates are prepared and incubated with varying concentrations of this compound or the reference agonist 8-OH-DPAT.

-

To test for antagonist activity, tissue homogenates are co-incubated with a fixed concentration of 8-OH-DPAT and varying concentrations of this compound or the reference antagonist WAY-100635.

-

[35S]GTPγS is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction is terminated, and the amount of bound [35S]GTPγS is quantified using a scintillation counter.

-

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound. Agonist activity is determined by an increase in binding, while antagonist activity is determined by a dose-dependent inhibition of agonist-stimulated binding.

In Vivo PET Imaging and Blocking Studies

These studies were conducted to assess the in vivo binding characteristics of [11C]this compound and to confirm its binding to 5-HT1A receptors and α1-adrenoceptors.

-

Objective: To visualize and quantify the in vivo distribution and binding of [11C]this compound in the brain and to determine the specificity of this binding through pharmacological blockade.

-

Subjects: Animal models (e.g., rats, monkeys) and human volunteers.

-

Radioligand: [11C]this compound, synthesized by methylation of the desmethyl precursor with [11C]MeI.

-

Blocking Agents:

-

WAY-100635 (selective 5-HT1A receptor antagonist).

-

Prazosin (selective α1-adrenoceptor antagonist).

-

-

Procedure:

-

A baseline PET scan is acquired following the intravenous injection of [11C]this compound.

-

For blocking studies, subjects are pre-treated with either WAY-100635, prazosin, or a combination of both before the injection of [11C]this compound.

-

Dynamic PET data are acquired over a specified duration (e.g., 120 minutes).

-

Arterial blood samples are collected to measure the concentration of the radioligand in the plasma and its metabolites.

-

-

Data Analysis: The PET data are reconstructed to generate images of radioligand distribution in the brain. The binding potential (BP) is calculated for various brain regions to quantify receptor density. The reduction in BP following the administration of blocking agents is used to determine the degree of binding to the target receptors. PET imaging confirmed that pre-blocking with both WAY-100635 and prazosin was necessary to reduce [11C]this compound brain uptake to the level of a self-block.[1]

Visualizations

Caption: 5-HT1A Receptor G-Protein Signaling Cascade.

Caption: Workflow for the Characterization of [11C]this compound.

Conclusion

The development of [11C]this compound serves as an important case study in radiopharmaceutical development. Initially promising as a 5-HT1A agonist, rigorous experimental evaluation revealed its true nature as a potent antagonist in the primate brain.[1] Moreover, the identification of significant α1-adrenoceptor cross-reactivity has highlighted the critical importance of thorough off-target screening for novel radioligands. While the utility of [11C]this compound as a specific 5-HT1A PET radioligand is limited by these findings, the detailed characterization studies have provided valuable insights into its pharmacological properties and have underscored the complexities of developing subtype-selective GPCR imaging agents. This technical guide provides researchers with a comprehensive understanding of the data and methodologies that have defined our current knowledge of [11C]this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

Cumi-101: A Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cumi-101, also known as [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a high-affinity radioligand developed for the serotonin 1A (5-HT1A) receptor. Initially characterized as a partial agonist, its functional activity has been a subject of further investigation, with some studies suggesting it may act as an antagonist in certain biological contexts. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of its interaction with relevant signaling pathways.

Data Presentation

Binding Affinity of this compound

The binding affinity of this compound for the human 5-HT1A receptor is in the sub-nanomolar range, indicating a high potency for its primary target.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Bovine Hippocampal Membranes | 0.15 |

Functional Activity of this compound

This compound has been characterized as a partial agonist at the human 5-HT1A receptor. However, other studies have reported antagonistic activity in native brain tissue, suggesting that its functional effects may be dependent on the specific cellular environment and receptor conformation.

| Assay | Preparation | Parameter | Value (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | CHO cells expressing human 5-HT1A receptor | EC₅₀ | 0.1 | 88 |

Selectivity Profile of this compound

While this compound demonstrates high affinity for the 5-HT1A receptor, it also exhibits significant binding to the α1-adrenoceptor, a key consideration in its selectivity profile.

| Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| α1-Adrenoceptor | Not Specified | Not Specified | 6.75 |

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Membrane preparation containing the receptor of interest (e.g., bovine hippocampal membranes for 5-HT1A).

-

Radiolabeled ligand (e.g., [³H]8-OH-DPAT).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Membrane preparation containing the GPCR of interest.

-

[³⁵S]GTPγS.

-

This compound at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane homogenates as described in the radioligand binding assay protocol. Prepare solutions of [³⁵S]GTPγS, GDP, and this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound. Pre-incubate for a short period. Initiate the reaction by adding [³⁵S]GTPγS. Incubate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC₅₀, and the maximal stimulation observed is the Emax. For antagonist activity, the assay is performed in the presence of a known agonist, and the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured.

Caption: Workflow for [³⁵S]GTPγS Binding Assay.

In Vivo PET Imaging with [¹¹C]this compound

Positron Emission Tomography (PET) with [¹¹C]this compound allows for the in vivo quantification and visualization of 5-HT1A receptors in the brain.

Protocol Outline:

-

Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor with [¹¹C]methyl iodide.

-

Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is often performed for attenuation correction. An arterial line may be placed for blood sampling to create a metabolite-corrected arterial input function.

-

Radiotracer Injection: A bolus of [¹¹C]this compound is injected intravenously.

-

PET Scan Acquisition: Dynamic PET data are acquired over a period of up to 120 minutes.

-

Arterial Blood Sampling: If an arterial input function is used, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.

-

Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the images to measure the time-activity curves in different brain regions. Kinetic modeling is then applied to these curves to estimate parameters such as the binding potential (BP), which is related to the density of available receptors.

Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins. Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, leads to reduced activation of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels. These actions generally result in a hyperpolarization of the neuron and a decrease in neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway.

α1-Adrenoceptor Signaling

The α1-adrenoceptor, a Gq-coupled receptor, activates a distinct signaling cascade. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Caption: α1-Adrenoceptor Signaling Pathway.

Conclusion

This compound is a potent and valuable research tool for investigating the 5-HT1A receptor system. Its high affinity and utility as a PET radioligand have enabled significant advancements in understanding the role of this receptor in both normal brain function and neuropsychiatric disorders. However, its cross-reactivity with the α1-adrenoceptor and the context-dependent nature of its functional activity are critical factors that researchers must consider in the design and interpretation of their studies. This technical guide provides a foundational understanding of this compound's pharmacological profile to aid in its effective application in neuroscience and drug discovery.

A Technical Guide to the Pharmacokinetics and Biodistribution of [11C]-CUMI-101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of [11C]-CUMI-101, a radioligand for the serotonin 1A (5-HT1A) receptor. This document synthesizes data from key research studies to offer a detailed resource for professionals in drug development and neuroscience research.

Introduction

[11C]-CUMI-101, or [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radiotracer designed to quantify 5-HT1A receptors in the brain.[1][2][3] Initially developed as an agonist, it is believed to selectively bind to the G-protein-coupled state of the 5-HT1A receptor, offering a potential measure of the receptor's active state.[4][5] However, subsequent research has suggested it may behave as an antagonist in native brain tissue. This guide will delve into its pharmacokinetic profile, biodistribution in humans and animal models, and the experimental protocols used in its evaluation.

Pharmacokinetics

The pharmacokinetic profile of [11C]-CUMI-101 is characterized by good blood-brain barrier permeability and favorable kinetics in both plasma and the brain.

Metabolism

In humans, [11C]-CUMI-101 exhibits relatively slow metabolism. Approximately 60 ± 5% of the radiotracer remains unmetabolized in plasma at 90 minutes post-injection. The metabolites of [11C]-CUMI-101 are more polar than the parent compound.

Plasma Free Fraction

The fraction of [11C]-CUMI-101 that is free in human plasma has been reported to be 32 ± 4%. In baboons, the free fraction was found to be 59% ± 3%.

Biodistribution

The distribution of [11C]-CUMI-101 has been studied in both humans and animal models, revealing high uptake in the brain and other organs.

Human Biodistribution

In healthy human volunteers, [11C]-CUMI-101 shows significant brain uptake, peaking at approximately 11% of the injected activity (IA) around 10 minutes post-injection. This is among the highest brain uptakes reported for 11C-labeled ligands. High uptake is also observed in the liver (around 35% IA at 120 minutes), pancreas, and spleen.

Table 1: Organ Distribution and Radiation Dosimetry of [11C]-CUMI-101 in Humans

| Organ | Mean Injected Activity (MBq ± SD) | Peak Uptake (% IA) | Time to Peak (min) | Highest Dose (μSv/MBq) |

| Brain | 428 ± 84 | ~11 | 10 | - |

| Liver | 428 ± 84 | ~35 | 120 | 18.4 |

| Pancreas | 428 ± 84 | - | - | 32.0 |

| Spleen | 428 ± 84 | - | - | 14.5 |

| Lungs | - | - | - | - |

| Kidneys | - | - | - | - |

| Heart | - | - | - | - |

| Stomach | - | - | - | - |

| Thyroid | - | - | - | - |

| Urinary Bladder | - | - | - | - |

| Lumbar Spine | - | - | - | - |

| Data sourced from Hines et al., 2011. |

The effective dose of [11C]-CUMI-101 has been calculated to be 5.3 ± 0.5 μSv/MBq, a value comparable to other 11C-labeled radioligands used for brain imaging.

Animal Biodistribution

Studies in baboons have also demonstrated the biodistribution of [11C]-CUMI-101. The liver showed the highest residence time for the radiotracer. Dosimetry estimates from these studies indicated that the testes and urinary bladder are the critical organs for males and females, respectively.

Experimental Protocols

Radiochemistry and Quality Control

Synthesis: [11C]-CUMI-101 is synthesized via O-methylation of its desmethyl precursor.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) and a C-18 SepPak.

Quality Control: The chemical and radiochemical purity of [11C]-CUMI-101 are assessed using HPLC. The average radiochemical yield is approximately 25% at the end of synthesis, with a specific activity of around 2,600 ± 500 Ci/μmol.

PET Imaging Protocol

Human Studies:

-

Injection: A bolus injection of [11C]-CUMI-101 is administered intravenously. The injected activity is typically around 385-428 MBq.

-

Scanner: An ECAT HR+ scanner or a similar PET or PET/CT scanner is used.

-

Data Acquisition: Dynamic PET images are acquired in 3D list mode for 120 minutes. The acquisition is typically divided into frames of increasing duration (e.g., 3 x 20s, 3 x 1 min, 3 x 2 min, 2 x 5 min, 10 x 10 min).

Animal Studies (Baboons and Rats):

-

Anesthesia: Animals are anesthetized, for example, with isoflurane for rats.

-

Injection: The radiotracer is injected intravenously.

-

Data Acquisition: Dynamic PET scans are acquired with varying frame sequences depending on the animal model.

Data Analysis

-

Image Reconstruction and Processing: PET data are reconstructed with corrections for attenuation and scatter. The PET images are often co-registered to the subject's T1-weighted MRI.

-

Metabolite Analysis: Arterial blood samples are collected at multiple time points to measure the percentage of unmetabolized [11C]-CUMI-101 using HPLC.

-

Kinetic Modeling: Various kinetic models are used to quantify receptor binding, including two-tissue compartment models and graphical analysis methods like the likelihood estimation in graphical analysis (LEGA). The binding potential (BPF or BPND) is a common outcome measure.

Visualizations

Experimental Workflow for a Human PET Study

Caption: Experimental workflow for a human [11C]-CUMI-101 PET study.

[11C]-CUMI-101 Interaction with the 5-HT1A Receptor

Caption: Interaction of [11C]-CUMI-101 with the 5-HT1A receptor.

Conclusion

[11C]-CUMI-101 is a valuable radioligand for imaging 5-HT1A receptors, characterized by high brain uptake and well-defined pharmacokinetics. While its functional activity as an agonist or antagonist in the human brain requires further clarification, the existing data on its biodistribution and dosimetry provide a solid foundation for its continued use in neuroscience research. This guide has summarized the key technical aspects of [11C]-CUMI-101, offering a detailed resource for researchers and professionals in the field.

References

- 1. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Quantification of Human Serotonin 1A Receptor Using 11C-CUMI-101, an Agonist PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human Biodistribution and Dosimetry of 11C-CUMI-101, an Agonist Radioligand for Serotonin-1A Receptors in Brain | PLOS One [journals.plos.org]

CUMI-101: A Duality of Function at the Serotonin 1A Receptor

An In-depth Technical Guide on the Agonist versus Antagonist Properties of CUMI-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a high-affinity ligand for the serotonin 1A (5-HT1A) receptor, has been a subject of significant investigation, primarily as a potential radiotracer for Positron Emission Tomography (PET) imaging. However, its pharmacological profile is complex and characterized by conflicting reports of agonist and antagonist activity. This technical guide provides a comprehensive analysis of the dual properties of this compound, presenting the quantitative data, experimental methodologies, and the critical context of its off-target binding. The aim is to offer a clear and detailed resource for researchers in neuropharmacology and drug development to understand the nuances of this intriguing molecule.

Introduction

The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of neuropsychiatric disorders such as anxiety and depression. The development of selective ligands for this receptor is of paramount importance for both therapeutic intervention and for understanding its role in brain function. This compound emerged as a promising candidate, initially characterized as a potent 5-HT1A receptor agonist.[1] However, subsequent and more detailed investigations, particularly in native brain tissue, have demonstrated that this compound behaves as a potent antagonist at this receptor.[2][3] This guide will dissect the evidence for both claims, providing a balanced and in-depth perspective. A further layer of complexity is added by the significant cross-reactivity of this compound with α1-adrenoceptors, a factor that critically impacts the interpretation of its in vivo effects.[2][4]

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been assessed through various in vitro and in vivo studies. The data presented below summarizes the key findings, highlighting the conflicting reports on its functional activity at the 5-HT1A receptor and its affinity for the α1-adrenoceptor.

Table 1: Reported Agonist Properties of this compound at the 5-HT1A Receptor

| Parameter | Value | Assay System | Reference |

| Kᵢ | 0.15 nM | Bovine Hippocampal Membranes ([³H]8-OH-DPAT displacement) | |

| EC₅₀ | 0.1 nM | [³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors | |

| Eₘₐₓ | 88% (Partial Agonist) | [³⁵S]GTPγS binding assay in CHO cells expressing human 5-HT1A receptors |

Table 2: Reported Antagonist Properties of this compound at the 5-HT1A Receptor

| Finding | Assay System | Reference |

| No stimulation of [³⁵S]GTPγS binding | Primate (monkey and human) brain tissue | |

| Dose-dependent inhibition of 8-OH-DPAT-stimulated [³⁵S]GTPγS binding | Primate (monkey and human) hippocampal tissue | |

| Behaves as a potent 5-HT1A receptor antagonist | Rat brain tissue |

Table 3: Off-Target Binding Profile of this compound

| Receptor | Kᵢ | Species/Tissue | Reference |

| α₁-Adrenoceptor | 6.75 nM | In vitro measurement |

Table 4: Regional α1-Adrenoceptor Cross-Reactivity of this compound in Brain Homogenates

| Brain Region | Rat | Monkey | Human | Reference |

| Thalamus | ~45% | ~50% | ~43% | |

| Neocortex | ~42% | ~12% | ~10% | |

| Cerebellum | <10% | <10% | <10% |

Experimental Protocols

The divergent characterization of this compound as an agonist versus an antagonist can be largely attributed to the different experimental systems employed.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins, a downstream event following agonist binding to a GPCR.

-

Objective: To determine the ability of a ligand to stimulate G-protein activation (agonist) or inhibit the action of a known agonist (antagonist).

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from either cultured cells expressing the receptor of interest (e.g., CHO cells with human 5-HT1A receptors) or from native brain tissue (e.g., primate hippocampus).

-

Incubation: Membranes are incubated with the radiolabeled guanine nucleotide [³⁵S]GTPγS, GDP, and the test compound (this compound) in an appropriate assay buffer.

-

Agonist Stimulation: For antagonist testing, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added to stimulate [³⁵S]GTPγS binding.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound radiolabel, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Agonist Activity: Data is plotted as [³⁵S]GTPγS binding versus ligand concentration to determine EC₅₀ and Eₘₐₓ values.

-

Antagonist Activity: Data is plotted as the inhibition of agonist-stimulated [³⁵S]GTPγS binding versus antagonist concentration to determine the IC₅₀ or pKₑ values.

-

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand for a receptor.

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor and α₁-adrenoceptors.

-

General Protocol:

-

Membrane Preparation: Similar to the [³⁵S]GTPγS assay, membranes are prepared from a source rich in the target receptor.

-

Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]prazosin for α₁-adrenoceptors) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The incubation is allowed to proceed to equilibrium.

-

Separation and Quantification: Bound and free radioligand are separated by filtration, and the radioactivity is quantified.

-

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled ligand that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging

-

Objective: To visualize and quantify the binding of radiolabeled this compound ([¹¹C]this compound) to 5-HT1A receptors in the living brain.

-

General Protocol (as performed in baboons):

-

Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously.

-

PET Scan: Dynamic PET data is acquired over a period of approximately 120 minutes.

-

Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used to generate an input function for kinetic modeling.

-

Blocking Studies: To confirm specificity, scans can be performed after pre-administration of a known 5-HT1A antagonist (e.g., WAY-100635) or an α₁-adrenoceptor antagonist (e.g., prazosin).

-

-

Data Analysis: The PET data is analyzed using various kinetic models to estimate the binding potential (BP), a measure of receptor density and affinity.

Visualizations

Signaling Pathways

Caption: Canonical signaling pathways for the 5-HT1A and α1-adrenoceptor.

Experimental Workflow

Caption: A simplified workflow for the [³⁵S]GTPγS binding assay.

Logical Relationships

Caption: The divergent findings on this compound's functional properties.

Discussion and Conclusion

The pharmacological profile of this compound is a compelling case study in the complexities of drug-receptor interactions. The initial characterization of this compound as a 5-HT1A agonist was primarily based on studies using recombinant cell systems. While these systems are valuable for high-throughput screening and initial characterization, they may not fully recapitulate the intricacies of receptor function in their native environment.

In contrast, studies conducted in native brain tissue from multiple species, including primates, have consistently demonstrated that this compound acts as a potent 5-HT1A receptor antagonist. It fails to stimulate G-protein activation on its own and effectively blocks the action of known 5-HT1A agonists. This discrepancy highlights the critical importance of validating findings from recombinant systems in more physiologically relevant models. The reasons for this difference could be multifactorial, including variations in receptor coupling efficiency, G-protein expression levels, and the presence of receptor-interacting proteins in native tissues that are absent in recombinant cell lines.

The significant affinity of this compound for α₁-adrenoceptors is a major confounding factor, particularly for its use as an in vivo imaging agent. This off-target binding is not uniform across the brain, with higher cross-reactivity observed in regions like the thalamus. This complicates the interpretation of PET imaging data, as the signal in any given brain region is a composite of binding to both 5-HT1A receptors and α₁-adrenoceptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autoradiographic evaluation of [3H]this compound, a novel, selective 5-HT1AR ligand in human and baboon brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Evaluation of CUMI-101

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical studies and evaluation of CUMI-101 (also known as [¹¹C]this compound), a radioligand developed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor.

Introduction and Mechanism of Action

This compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was initially developed as a potential agonist for the 5-HT1A receptor, intended to selectively bind to the high-affinity, G-protein-coupled state of the receptor[1][2]. This would have made it a valuable tool for assessing the functional status of these receptors in various neuropsychiatric disorders[3]. However, subsequent preclinical evaluations have revealed a more complex pharmacological profile.

While initial studies in recombinant cells expressing the human 5-HT1A receptor suggested agonist properties, further research in primate brains and rat brain tissue indicated that this compound behaves as a potent 5-HT1A receptor antagonist[4][5]. Furthermore, significant cross-reactivity with α1-adrenoceptors has been identified, particularly in the thalamus, which complicates the interpretation of its binding in PET studies. This off-target binding limits its utility as a specific 5-HT1A receptor radioligand, especially when using the cerebellum as a reference region.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro α1-Adrenoceptor Cross-Reactivity of this compound

| Species | Brain Region | Cross-Reactivity (%) |

| Rat | Thalamus | 45 |

| Neocortex | 42 | |

| Monkey | Thalamus | 50 |

| Neocortex | 12 | |

| Human | Thalamus | 43 |

| Neocortex | 10 |

Table 2: In Vivo Receptor Occupancy of [¹¹C]this compound Following Pharmacological Challenge in Papio anubis

| Challenging Agent | Dose | Average Occupancy (%) |

| Citalopram | 2 mg/kg, IV | 15.0 |

| Citalopram | 4 mg/kg, IV | 30.4 |

| Fenfluramine | 2.5 mg/kg, IV | 23.7 |

Table 3: Reduction in [¹¹C]this compound Binding Potential (BPF) Following Pre-administration of 5-HT1A Ligands in Papio anubis

| Blocking Agent | Receptor Target | Average Reduction in BPF (%) |

| WAY100635 (antagonist) | 5-HT1A | 87 |

| 8-OH-DPAT (agonist) | 5-HT1A | 76 |

Key Experimental Protocols

In Vivo PET Imaging with [¹¹C]this compound

Objective: To quantify the binding of [¹¹C]this compound to 5-HT1A receptors in the living brain.

Methodology:

-

Radiosynthesis: [¹¹C]this compound is synthesized by the methylation of its desmethyl precursor using ¹¹C-MeI.

-

Animal/Human Subject Preparation: Subjects are positioned in a PET scanner. For animal studies, anesthesia is administered. A venous line is established for tracer injection and an arterial line for blood sampling.

-

Tracer Injection and Data Acquisition: A bolus of [¹¹C]this compound (e.g., ~4.5 mCi for baboons, ~428 MBq for humans) is injected intravenously. Dynamic PET data is acquired in 3D mode for a duration of up to 120 minutes.

-

Arterial Blood Sampling and Metabolite Analysis: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its radioactive metabolites in plasma. This is crucial for creating a metabolite-corrected arterial input function.

-

Data Analysis: Time-activity curves are generated for various brain regions of interest. Kinetic modeling (e.g., using a two-tissue compartment model or graphical analysis) is applied to the tissue and plasma data to estimate the binding potential (BPF), which reflects the density of available receptors.

In Vitro ³⁵S-GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at the 5-HT1A receptor.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., hippocampus from primates) is homogenized in a suitable buffer.

-

Assay Conditions: The homogenate is incubated with GDP, the radiolabeled guanosine triphosphate analog ³⁵S-GTPγS, and varying concentrations of the test compound (this compound) or a known agonist (e.g., 8-OH-DPAT).

-

Agonist Activity Measurement: To test for agonist activity, the amount of ³⁵S-GTPγS binding stimulated by this compound is measured. An increase in binding indicates G-protein activation and thus agonist behavior.

-

Antagonist Activity Measurement: To test for antagonist activity, the ability of this compound to inhibit the ³⁵S-GTPγS binding stimulated by a known agonist (8-OH-DPAT) is assessed.

-

Detection: The bound ³⁵S-GTPγS is separated from the unbound radioligand by filtration, and the radioactivity is quantified using a scintillation counter.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's dual interaction with 5-HT1A and α1-adrenoceptors.

Caption: Experimental workflow for quantifying this compound binding using PET.

Caption: Protocol for determining this compound's functional activity.

References

- 1. Human biodistribution and dosimetry of ¹¹C-CUMI-101, an agonist radioligand for serotonin-1a receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo quantification of human serotonin 1A receptor using 11C-CUMI-101, an agonist PET radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

CUMI-101 for Neuropsychiatric Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[¹¹C]CUMI-101, also known as [¹¹C]MMP, is a radioligand designed for Positron Emission Tomography (PET) imaging of the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor is a key target in the pathophysiology and treatment of numerous neuropsychiatric disorders, including major depressive disorder, bipolar disorder, and anxiety disorders. This technical guide provides an in-depth overview of [¹¹C]this compound, consolidating key quantitative data, detailing experimental protocols for its use, and illustrating the associated 5-HT1A signaling pathway and experimental workflows. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals utilizing or considering [¹¹C]this compound for preclinical and clinical research.

Introduction to [¹¹C]this compound

[¹¹C]this compound, with the chemical name [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, was developed as a high-affinity agonist for the 5-HT1A receptor. Agonist radiotracers are of particular interest as they are thought to preferentially bind to the high-affinity, G-protein-coupled state of the receptor, potentially providing a more direct measure of functional receptor density compared to antagonist radioligands.

However, the functional profile of this compound has been a subject of discussion. While it behaves as an agonist in human recombinant 5-HT1A receptors, some studies have shown it to act as an antagonist in rat brain tissue.[1][2][3] Furthermore, this compound has been noted to have moderate affinity for α1-adrenoceptors, which can be a confounding factor in regions with high densities of these receptors, such as the thalamus.[1][4] Despite these considerations, [¹¹C]this compound has been successfully used in human and non-human primate studies to quantify 5-HT1A receptor binding and investigate its role in neuropsychiatric conditions.

Quantitative Data

The following tables summarize key quantitative parameters of [¹¹C]this compound from various studies. These values are essential for designing and interpreting PET imaging experiments.

Table 1: In Vitro and In Vivo Binding Properties

| Parameter | Value | Species/System | Notes | Reference(s) |

| Ki | 0.15 nM | Baboon | High affinity for 5-HT1A receptors. | |

| Ki (α1 adrenoceptor) | 6.75 nM | In vitro | Shows moderate affinity for α1 adrenoceptors. | |

| Free Fraction (Plasma) | 59% ± 3% | Baboon (Papio anubis) | The proportion of the radiotracer not bound to plasma proteins. | |

| Test-Retest Variability (BPF) | 11.15% ± 4.82% | Baboon (Papio anubis) | Median percentage difference for binding potential. | |

| Test-Retest Variability (BPF) | 9.90% ± 5.60% | Human | Average percentage difference for binding potential. | |

| Intraclass Correlation (ICC) | 0.43 | Baboon (Papio anubis) | A measure of test-retest reliability. |

Table 2: Receptor Occupancy Studies

| Challenging Agent | Dose | Species | Average Occupancy / Change in Binding | Notes | Reference(s) |

| WAY-100635 | 0.5 mg/kg | Baboon (Papio anubis) | 87% reduction in BPF | Pre-blocking with a 5-HT1A antagonist. | |

| 8-OH-DPAT | 2 mg/kg | Baboon (Papio anubis) | 76% reduction in BPF | Pre-blocking with a 5-HT1A agonist. | |

| Citalopram | 2 mg/kg | Baboon (Papio anubis) | 15.0% occupancy | Intravenous administration to increase synaptic serotonin. | |

| Citalopram | 4 mg/kg | Baboon (Papio anubis) | 30.4% occupancy | Intravenous administration to increase synaptic serotonin. | |

| Fenfluramine | 2.5 mg/kg | Baboon (Papio anubis) | 23.7% occupancy | Intravenous administration to increase synaptic serotonin. | |

| Citalopram | 10 mg (IV) | Human | ~7% increase in postsynaptic BPND | Increase in binding attributed to a decrease in endogenous serotonin in terminal regions. |

Table 3: Radiation Dosimetry

| Parameter | Value | Species | Notes | Reference(s) |

| Effective Dose | 5.3 ± 0.5 µSv/MBq | Human | Comparable to other ¹¹C-labeled radioligands for brain imaging. | |

| Maximum Permissible Single Study Dosage | 52 mCi | Human | Based on MIRDOSE estimates. | |

| Critical Organs | Testes (males), Urinary Bladder (females) | Human | Organs receiving the highest radiation dose. |

Experimental Protocols

This section outlines the methodologies for key experiments involving [¹¹C]this compound, from its synthesis to the acquisition and analysis of PET data.

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically performed via the methylation of its desmethyl precursor.

-

Precursor Preparation: The desmethyl precursor, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is dissolved in an appropriate solvent such as dimethylformamide (DMF).

-

Radiolabeling: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is produced in a cyclotron and trapped in the precursor solution. The reaction is facilitated by a base, such as tetrabutylammonium hydroxide, and proceeds at room temperature.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]this compound from the unreacted precursor and other byproducts.

-

Formulation: The purified [¹¹C]this compound is formulated in a sterile solution, typically ethanol and saline, for intravenous injection. Quality control measures, including checks for chemical and radiochemical purity, are performed before administration.

Human PET Imaging Protocol

The following protocol is a generalized procedure based on published human studies.

-

Participant Preparation: Participants are typically asked to fast for several hours before the scan. An intravenous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling. A head-holding device is used to minimize motion during the scan.

-

Radiotracer Administration: A bolus injection of [¹¹C]this compound is administered intravenously. The injected dose is typically less than 6 mCi, with a low injected mass (e.g., < 5 µg) to avoid pharmacological effects.

-

Image Acquisition: Dynamic PET data are acquired in 3D list mode for a duration of 90 to 120 minutes immediately following the injection. The acquisition is divided into a series of time frames of increasing duration (e.g., 3 x 20s, 3 x 1min, 3 x 2min, 2 x 5min, 10 x 10min). An attenuation correction scan (e.g., a low-dose CT scan) is performed.

-

Arterial Blood Sampling (for full quantification): If a metabolite-corrected arterial input function is required, arterial blood samples are collected frequently in the initial minutes after injection and less frequently thereafter for the duration of the scan. Plasma is separated, and radioactivity is measured. Metabolite analysis is performed using HPLC to determine the fraction of radioactivity corresponding to the parent compound.

-

Structural Imaging: A high-resolution structural magnetic resonance imaging (MRI) scan (e.g., T1-weighted) is acquired for each participant to allow for co-registration with the PET data and accurate delineation of anatomical regions of interest (ROIs).

Image and Data Analysis

-

Image Reconstruction and Co-registration: PET images are reconstructed with corrections for attenuation, scatter, and decay. The dynamic PET images are then co-registered to the individual's structural MRI.

-

Region of Interest (ROI) Definition: ROIs for brain regions with high 5-HT1A receptor density (e.g., raphe nuclei, hippocampus, cingulate cortex) and a reference region with low receptor density (e.g., cerebellum) are delineated on the MRI.

-

Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. These TACs, along with the metabolite-corrected arterial input function, are used in kinetic models to estimate outcome measures such as the total distribution volume (V_T) and the binding potential (BP_F or BP_ND). Several models have been evaluated for [¹¹C]this compound, with Likelihood Estimation in Graphical Analysis (LEGA) and the Simplified Reference Tissue Model (SRTM) being commonly used.

-

BP_F = B_avail / K_D (Binding potential with respect to free concentration in plasma)

-

BP_ND = f_ND * B_avail / K_D (Binding potential with respect to non-displaceable concentration in tissue)

-

Visualizations: Pathways and Workflows

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Its activation triggers a cascade of intracellular events that modulate neuronal activity.

Caption: Canonical signaling pathway of the 5-HT1A receptor.

Experimental Workflow for a [¹¹C]this compound PET Study

The following diagram illustrates a typical workflow for a human research study using [¹¹C]this compound PET imaging.

Caption: A typical experimental workflow for a human [¹¹C]this compound PET study.

Applications in Neuropsychiatric Disorders

[¹¹C]this compound PET has been employed to investigate the role of the 5-HT1A receptor in several neuropsychiatric conditions.

-

Bipolar Disorder: Studies have used [¹¹C]this compound to explore 5-HT1A receptor binding in patients with bipolar disorder. One study found that pretreatment binding potential (BP_F) was inversely associated with the severity of depression and lifetime aggression in participants with bipolar disorder. The same study also reported higher [¹¹C]this compound binding in individuals with bipolar disorder compared to healthy volunteers. However, baseline 5-HT1A receptor binding did not predict the response to treatment with selective serotonin reuptake inhibitors (SSRIs).

-

Major Depressive Disorder: The serotonergic system is a primary target for antidepressant medications. [¹¹C]this compound allows for the in vivo quantification of the high-affinity state of the 5-HT1A receptor, providing a tool to study receptor alterations in depression and the effects of treatment.

-

Challenge Studies: Pharmacological challenge studies using agents like citalopram or fenfluramine have been conducted to assess the sensitivity of [¹¹C]this compound binding to changes in endogenous serotonin levels. These studies are crucial for validating the use of [¹¹C]this compound to measure serotonin release.

Conclusion

[¹¹C]this compound is a valuable radioligand for imaging the 5-HT1A receptor in vivo. Its high affinity and favorable kinetic properties make it suitable for quantifying receptor binding in human and non-human primate brains. While its precise functional profile as an agonist or antagonist may be context-dependent, and its cross-reactivity with α1-adrenoceptors requires consideration, it has provided significant insights into the role of the 5-HT1A receptor in the pathophysiology of neuropsychiatric disorders. The standardized protocols and quantitative data presented in this guide offer a foundation for researchers to design and execute rigorous and reproducible PET imaging studies with [¹¹C]this compound, ultimately contributing to a better understanding of the serotonergic system in health and disease and aiding in the development of novel therapeutics.

References

- 1. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiotracers for the Central Serotoninergic System [mdpi.com]

- 3. (11)C-CUMI-101, a PET radioligand, behaves as a serotonin 1A receptor antagonist and also binds to α(1) adrenoceptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

Cumi-101: A Technical Analysis of its Cross-Reactivity with α1-Adrenoceptors

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological characteristics of Cumi-101, with a specific focus on its cross-reactivity with α1-adrenoceptors. This compound, a derivative of [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is primarily recognized as a ligand for the serotonin 1A (5-HT1A) receptor. However, significant interaction with α1-adrenoceptors has been documented, a critical consideration for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent antagonist at the 5-HT1A receptor.[1][2] Concurrently, it exhibits a moderate affinity for α1-adrenoceptors, which complicates its use as a selective radioligand for PET imaging of the 5-HT1A receptor.[1][2] This cross-reactivity is not uniform across all brain regions, demonstrating higher prevalence in areas such as the thalamus.[1] Understanding the dual pharmacology of this compound is paramount for the accurate interpretation of experimental data and for guiding future drug discovery efforts.

Quantitative Analysis of Binding Affinities

The binding affinity of this compound for its primary target, the 5-HT1A receptor, and its off-target interaction with α1-adrenoceptors has been quantified through in vitro radioligand binding assays. The key quantitative data are summarized in the tables below.

| Ligand | Receptor | Parameter | Value (nM) | Species | Reference |

| This compound | 5-HT1A | Ki | 0.15 | Bovine | |

| This compound | α1-adrenoceptor | Ki | 6.75 | In vitro | |

| This compound | α1-adrenoceptor | Ki | 2.8 ± 0.5 | Human (Cerebellum) |

Table 1: Binding Affinity (Ki) of this compound for 5-HT1A and α1-Adrenoceptors.

The regional variation in this compound's cross-reactivity with α1-adrenoceptors is a notable characteristic. In vitro studies have quantified this variability across different species and brain regions.

| Brain Region | Rat | Monkey | Human |

| Thalamus | ~45% | ~50% | ~43% |

| Neocortex | ~42% | ~12% | ~10% |

| Cerebellum | <10% | <10% | <10% |

Table 2: Percentage of α1-Adrenoceptor Cross-Reactivity of this compound in Various Brain Regions and Species.

Note: The subtype selectivity of this compound for α1-adrenoceptor subtypes (α1A, α1B, α1D) has not been detailed in the reviewed scientific literature.

Signaling Pathways

The interaction of this compound with both 5-HT1A receptors and α1-adrenoceptors initiates distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. As an antagonist, this compound blocks the canonical signaling pathway initiated by endogenous serotonin. This pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

α1-Adrenoceptor Signaling

α1-adrenoceptors are GPCRs that couple to the Gq/11 family of G-proteins. Activation of this pathway by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC). The functional consequence of this compound binding to this receptor (i.e., agonist or antagonist activity) is not fully elucidated in the available literature.

Experimental Protocols

The characterization of this compound's binding profile has been achieved through rigorous experimental methodologies, primarily in vitro radioligand binding assays and in vivo positron emission tomography (PET) imaging.

In Vitro Radioligand Binding Assay for α1-Adrenoceptor Cross-Reactivity

This assay is designed to determine the affinity of this compound for α1-adrenoceptors by measuring its ability to displace a known radiolabeled ligand, ³H-prazosin.

1. Tissue Preparation:

-

Brain tissues (e.g., from rat, monkey, or human) are thawed on ice.

-

Tissues are resuspended in a binding buffer (20 mM Tris-HCl, 145 mM NaCl; pH 7.4) to a final concentration of 1 mg of wet tissue per milliliter.

2. Binding Assay:

-

The following components are added sequentially to borosilicate vials:

-

100 µL of ³H-prazosin (final concentration in the range of 0.05–0.2 nM).

-

100 µL of buffer for total binding or a displacer (e.g., 50 nM prazosin) for non-specific binding. For determining the Ki of this compound, varying concentrations of unlabeled this compound are used.

-

800 µL of the tissue homogenate.

-

-

The mixture is incubated for 30 minutes in a light-shielded shaker at either 23°C or 37°C.

3. Filtration and Quantification:

-

The binding reaction is terminated by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked for 30 minutes in 0.5% polyethyleneimine).

-

The filters are washed with ice-cold binding buffer.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Inhibition constants (Ki) are calculated from the IC50 values obtained from the competition binding curves.

In Vivo Positron Emission Tomography (PET) Imaging

In vivo PET imaging with ¹¹C-Cumi-101 is used to assess the regional brain uptake and receptor occupancy of the radioligand. To investigate α1-adrenoceptor cross-reactivity, blocking studies are performed.

1. Radiotracer Synthesis:

-

¹¹C-Cumi-101 is synthesized by the methylation of its desmethyl precursor with ¹¹C-MeI.

2. Subject Preparation and Injection:

-

Human or animal subjects are positioned in a PET scanner.

-

For blocking studies, a pre-treatment with an α1-adrenoceptor antagonist (e.g., prazosin) and/or a 5-HT1A receptor antagonist (e.g., WAY-100635) is administered prior to the radiotracer injection.

-

¹¹C-Cumi-101 is administered as an intravenous bolus.

3. Image Acquisition:

-

Dynamic PET images are acquired over a period of up to 120 minutes.

4. Data Analysis:

-

The uptake of ¹¹C-Cumi-101 in various brain regions is quantified.

-

The reduction in radiotracer uptake after pre-treatment with blocking agents is used to determine the contribution of α1-adrenoceptor binding to the total signal.

Conclusion

This compound is a high-affinity antagonist for the 5-HT1A receptor that also exhibits significant, regionally dependent cross-reactivity with α1-adrenoceptors. This off-target binding is a critical factor that must be considered in the design and interpretation of studies utilizing this compound, particularly in the context of PET imaging where it can confound the quantification of 5-HT1A receptors. The detailed methodologies and quantitative data presented in this guide are intended to provide researchers with a thorough understanding of the dual pharmacological profile of this compound, thereby facilitating more precise and reliable scientific investigations. Further research is warranted to elucidate the binding affinities of this compound for the specific subtypes of the α1-adrenoceptor.

References

- 1. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11C-CUMI-101, a PET Radioligand, Behaves as a Serotonin 1A Receptor Antagonist and Also Binds to α1 Adrenoceptors in Brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Safety and Toxicology Profile of Cumi-101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available non-clinical and clinical safety and toxicology data for Cumi-101, a novel compound primarily investigated as a positron emission tomography (PET) radioligand for the serotonin 1A (5-HT1A) receptor.

Introduction

This compound, chemically known as 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione, is a high-affinity ligand for the 5-HT1A receptor.[1] Its radiolabeled form, [11C]this compound, has been utilized in clinical research to quantify 5-HT1A receptor binding in various neuropsychiatric disorders, including bipolar depression.[2][3] This document synthesizes the key safety and toxicology findings from preclinical studies and human biodistribution data.

Non-Clinical Toxicology

The primary non-clinical toxicology assessment of this compound was an acute intravenous toxicity study in Sprague Dawley rats, conducted in compliance with Good Laboratory Practice (GLP) regulations.[4]

An acute toxicity study was performed to determine the safety profile of a single intravenous dose of this compound.[1]

Table 1: Summary of Acute Intravenous Toxicity of this compound in Sprague Dawley Rats

| Parameter | Value | Species | Sex |

| No Observed Adverse Effect Level (NOAEL) | 44.05 µg/kg | Rat | Male & Female |

| Maximum Tolerated Dose (MTD) | 881 µg/kg | Rat | Male & Female |

Data sourced from Kumar et al. (2011).

Key observations from the study include transient hypoactivity immediately following administration in the mid and high-dose groups, which was not considered a dose-limiting toxic effect. No adverse effects were noted in the low-dose group.

The following outlines the methodology for the acute toxicity study of this compound.

-

Test System: 50 male (191–264 g) and 50 female (178–224 g) Sprague Dawley rats were used. The animals were quarantined for 3 days upon arrival.

-

Dose Administration: A single intravenous dose of this compound was administered. The study included low, mid, and high-dose groups.

-

Observation: Overt biological and toxicological effects were monitored post-administration.

Caption: Workflow of the acute intravenous toxicity study of this compound in rats.

Mechanism of Action and Off-Target Effects

This compound was initially developed as a 5-HT1A receptor agonist. However, subsequent studies have indicated that it may behave as a potent 5-HT1A receptor antagonist in primate brains. Furthermore, this compound has demonstrated significant cross-reactivity with α1 adrenoceptors, particularly in the thalamus. This off-target binding could contribute to its overall pharmacological and toxicological profile.

Caption: this compound receptor binding profile.

Human Safety and Dosimetry

The safety profile of the radiolabeled form, [11C]this compound, has been assessed in humans through biodistribution and radiation dosimetry studies.

Following intravenous injection in healthy volunteers, [11C]this compound shows high uptake in the brain (approximately 11% of the injected activity at 10 minutes). The highest uptake was observed in the liver.

Radiation dosimetry calculations are crucial for ensuring the safety of human subjects in PET studies. The Medical Internal Radiation Dose (MIRDOSE) estimates indicate that the maximum permissible single-study dosage of [11C]this compound in humans is 52 mCi. The critical organs identified were the testes for males and the urinary bladder for females.

Table 2: Human Radiation Dosimetry for [11C]this compound

| Parameter | Value |

| Effective Dose | 5.3 ± 0.5 µSv/MBq |

| Organs Receiving Highest Doses | |

| Pancreas | 32.0 µSv/MBq |

| Liver | 18.4 µSv/MBq |

| Spleen | 14.5 µSv/MBq |

Data sourced from a study in nine healthy volunteers.

Clinical Safety Observations

Clinical studies utilizing [11C]this compound for PET imaging in patients with bipolar disorder have been conducted. In these studies, which involved a six-week clinical trial with a selective serotonin reuptake inhibitor (SSRI), no major safety concerns specifically attributed to [11C]this compound were reported.

Summary and Conclusion

The available data suggests that this compound, particularly in its radiolabeled form for acute administration in PET imaging, has a favorable safety profile. The non-clinical acute toxicity studies have established a No Observed Adverse Effect Level and a Maximum Tolerated Dose. Human studies have characterized its biodistribution and confirmed acceptable radiation dosimetry.

It is important to note that the current safety and toxicology data for this compound is primarily limited to acute, single-dose administration in the context of its use as an imaging agent. A more comprehensive toxicological evaluation, including repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies, would be necessary to support its development as a therapeutic agent. Additionally, the conflicting reports on its agonist versus antagonist activity at the 5-HT1A receptor and its off-target effects warrant further investigation to fully understand its pharmacological and potential toxicological implications.

References

- 1. Biodistribution, toxicology, and radiation dosimetry of 5-HT1A-receptor agonist positron emission tomography ligand [11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin 1A Receptor Binding of [11C]this compound in Bipolar Depression Quantified Using Positron Emission Tomography: Relationship to Psychopathology and Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [11C]-CUMI-101 PET Imaging in Human Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-CUMI-101, also known as [O-methyl-11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione, is a positron emission tomography (PET) radioligand used for imaging serotonin 1A (5-HT1A) receptors in the brain.[1][2][3] The 5-HT1A receptor is implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1] [11C]-CUMI-101 has been characterized as a high-affinity agonist for this receptor, allowing for the in vivo quantification of 5-HT1A receptor binding.[2] However, some studies suggest it may behave as an antagonist in the primate brain and exhibit some off-target binding to α1-adrenoceptors, a factor to consider in data interpretation.

These application notes provide a comprehensive overview of the protocol for conducting human research studies using [11C]-CUMI-101 PET imaging, from radioligand synthesis to data analysis.

Radioligand Synthesis and Quality Control

The synthesis of [11C]-CUMI-101 is achieved through the radiomethylation of its desmethyl precursor.

Experimental Protocol: [11C]-CUMI-101 Synthesis

-

[11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

-

[11C]Methyl Iodide Synthesis: The produced [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase reaction with lithium aluminum hydride followed by reaction with hydroiodic acid.

-

[11C]Methyl Triflate Synthesis: [11C]CH3I is then passed through a heated column containing silver triflate to produce [11C]methyl triflate ([11C]CH3OTf).

-

Radiomethylation: The desmethyl precursor of CUMI-101 is reacted with [11C]CH3OTf in an appropriate solvent (e.g., acetone).

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]-CUMI-101.

-

Formulation: The purified [11C]-CUMI-101 is formulated in a sterile solution, typically containing ethanol and saline, for intravenous injection.

Quality Control

Prior to administration, the final [11C]-CUMI-101 product must undergo rigorous quality control testing.

| Parameter | Specification |

| Radiochemical Purity | > 95% |

| Chemical Purity | Absence of detectable chemical impurities |

| Specific Activity | > 1.0 Ci/µmol at the time of injection |

| pH | 5.0 - 7.5 |

| Sterility | Sterile |

| Endotoxin Level | < 175 EU/V |

Subject Preparation and PET Imaging Protocol

Subject Preparation

-

Informed Consent: Obtain written informed consent from all study participants.

-

Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subject eligibility.

-

Fasting: Subjects should fast for at least 4 hours prior to the PET scan to minimize potential physiological variability.

-

Intravenous Access: Establish two intravenous catheters, one for radiotracer injection and one for blood sampling.

PET Image Acquisition

-

Scanner: PET scans are typically acquired on a high-resolution, 3D PET or PET/CT scanner.

-

Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

-

Radiotracer Injection: A bolus of [11C]-CUMI-101 is injected intravenously. The typical injected dose for human studies is less than 6 mCi.

-

Dynamic Emission Scan: Dynamic 3D list-mode emission data are acquired for 90-120 minutes immediately following the injection.

The following table summarizes a typical dynamic scanning protocol:

| Frame Duration | Number of Frames | Total Time (min) |

| 20 seconds | 3 | 1 |

| 1 minute | 3 | 3 |

| 2 minutes | 3 | 6 |

| 5 minutes | 2 | 10 |

| 10 minutes | 10 | 100 |

Data Analysis

Image Reconstruction

The acquired PET data are reconstructed using an iterative algorithm (e.g., ordered subset expectation maximization - OSEM) with corrections for attenuation, scatter, randoms, and dead time.

Arterial Blood Sampling and Metabolite Analysis

To obtain a metabolite-corrected arterial input function, arterial blood samples are collected throughout the scan.

-

Blood Sampling: Automated blood sampling is performed for the first 2 minutes, followed by manual sampling at increasing intervals for the remainder of the scan.

-

Plasma Radioactivity Measurement: The total radioactivity in the plasma is measured using a gamma counter.

-

Metabolite Analysis: The fraction of unmetabolized [11C]-CUMI-101 in the plasma is determined using HPLC analysis of selected plasma samples.

Kinetic Modeling

The time-activity curves from brain regions of interest (ROIs) and the metabolite-corrected arterial input function are used for kinetic modeling to quantify 5-HT1A receptor binding.

Binding Potential (BP) is the primary outcome measure, representing the ratio of the density of available receptors (Bavail) to the equilibrium dissociation constant (KD). Two common forms of binding potential are calculated:

-

BPF: Binding potential in reference to the free fraction in plasma.

-

BPND: Binding potential in reference to the non-displaceable tissue uptake.

Several kinetic models can be employed:

| Model | Description | Input Function | Outcome Measure |

| Two-Tissue Compartment Model (2TCM) | A model that describes the exchange of the radiotracer between plasma, a non-displaceable compartment, and a specifically bound compartment. | Arterial Input Function | V T, k1, k2, k3, k4, BPND |

| Likelihood Estimation in Graphical Analysis (LEGA) | A graphical analysis method that provides stable estimates of the total distribution volume (VT). | Arterial Input Function | V T, BPF |

| Simplified Reference Tissue Model (SRTM) | A model that uses a reference region with a negligible density of 5-HT1A receptors (e.g., cerebellum) to estimate BPND without the need for arterial blood sampling. | Reference Tissue TAC | BPND |

Studies have shown that for region-of-interest level analysis, the LEGA model provides robust results. The SRTM can be a suitable alternative when arterial blood sampling is not feasible, showing a good correlation with LEGA-derived BPND.

Visualizations

Caption: Workflow for the radiosynthesis and quality control of [11C]-CUMI-101.

Caption: Workflow for [11C]-CUMI-101 PET imaging and data analysis.

References

- 1. In vivo serotonin-sensitive binding of [11C]this compound: a serotonin 1A receptor agonist positron emission tomography radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Modeling considerations for 11C-CUMI-101, an agonist radiotracer for imaging serotonin 1A receptor in vivo with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

Standard Operating Procedure for the Radiosynthesis of [¹¹C]CUMI-101

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the radiolabeling of CUMI-101 with Carbon-11 ([¹¹C]this compound), a positron emission tomography (PET) radiotracer for imaging the serotonin 1A (5-HT₁ₐ) receptor. This protocol is intended for use by trained personnel in a laboratory equipped for radiopharmaceutical production.

Introduction

[¹¹C]this compound, or [O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a high-affinity agonist for the 5-HT₁ₐ receptor. Its radiolabeling with the short-lived positron-emitting isotope Carbon-11 (t½ = 20.4 min) allows for the in vivo visualization and quantification of these receptors using PET. This SOP outlines the automated synthesis, purification, and quality control of [¹¹C]this compound.

Materials and Reagents

| Material/Reagent | Supplier/Grade | Notes |

| Desmethyl-CUMI-101 (precursor) | As per in-house synthesis or commercial supplier | High purity is essential |

| [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) | Produced from a cyclotron | High specific activity |

| Tetrabutylammonium Hydroxide (TBAH) | 1.0 M in Methanol | For use as a base |

| Dimethylformamide (DMF) | Anhydrous | Reaction solvent |

| Ethanol (EtOH) | USP grade | For elution and formulation |

| Saline (0.9% NaCl) | Sterile, USP grade | For final formulation |

| Water for Injection | Sterile, USP grade | For HPLC mobile phase |

| Acetonitrile (ACN) | HPLC grade | For HPLC mobile phase |

| Ammonium Formate | Analytical grade | For HPLC mobile phase buffer |

| C-18 Sep-Pak Cartridge | e.g., Waters Sep-Pak C18 Plus | For solid-phase extraction |

| Sterile Millex Filter | 0.22 µm | For final product sterilization |

Experimental Protocols

Automated Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is performed using an automated synthesis module. The following protocol is based on the methylation of the desmethyl precursor using [¹¹C]CH₃I.

Protocol Steps:

-

Precursor Preparation: Dissolve 0.7 mg (1.9 µmol) of desmethyl-CUMI-101 and 3 µL of 1.0 M tetrabutylammonium hydroxide in methanol in 80 µL of anhydrous dimethylformamide (DMF)[1].

-